5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole
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Overview
Description
5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a sulfur atom and a phenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with nucleic acid synthesis . These interactions can lead to the inhibition of microbial growth and the potential therapeutic effects observed in biological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Shares the thiadiazole ring but lacks the methanesulfinyl and phenyl substituents.
1,2,4-Thiadiazole: Another isomer with different nitrogen atom positions.
1,3,4-Thiadiazole: A well-studied isomer with various biological activities.
Uniqueness
5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is unique due to the presence of the methanesulfinyl group, which can influence its chemical reactivity and biological activity. The phenyl group also contributes to its distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methylsulfinyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-14(12)9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRICPCEDPKWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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